3-ethyl-4-methylbenzoic acid
CAS No.: 1369939-70-7
Cat. No.: VC11616623
Molecular Formula: C10H12O2
Molecular Weight: 164.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369939-70-7 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 |
Introduction
Molecular Structure and Basic Properties
3-Ethyl-4-methylbenzoic acid belongs to the class of aromatic carboxylic acids, with the systematic IUPAC name 3-ethyl-4-methylbenzoic acid. Its molecular formula is C₁₀H₁₂O₂, corresponding to a molecular weight of 164.20 g/mol. The compound’s structure features a benzene ring with two alkyl substituents: an ethyl group (-CH₂CH₃) at the 3-position and a methyl group (-CH₃) at the 4-position, alongside a carboxylic acid (-COOH) functional group at the 1-position.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 3-ethyl-4-methylbenzoic acid |
| Canonical SMILES | CCC1=C(C=CC(=C1)C(=O)O)C |
| PubChem CID | 68570714 |
The compound’s electron-rich aromatic system, enhanced by the electron-donating alkyl groups, influences its reactivity in electrophilic substitution reactions. Its crystalline solid state at room temperature and moderate solubility in polar organic solvents further underscore its utility in synthetic workflows.
Synthesis Methods and Optimization
The synthesis of 3-ethyl-4-methylbenzoic acid typically involves multi-step organic reactions, leveraging both classical and modern techniques. One common approach involves the Friedel-Crafts alkylation of 4-methylbenzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method proceeds via electrophilic substitution, where the ethyl group is introduced at the 3-position of the aromatic ring.
An alternative route, detailed in patent literature, employs a Mannich reaction followed by demethylation and hydrolysis. For example, a related synthesis for 3,4-dihydroxy-2-methylbenzoic acid esters involves reacting 3-hydroxy-4-methoxybenzoic acid esters with formaldehyde and dimethylamine to form intermediates, which are subsequently reduced and demethylated . While this pathway targets a structurally analogous compound, it highlights methodologies transferable to 3-ethyl-4-methylbenzoic acid synthesis, particularly in managing steric and electronic effects during alkylation.
Key Synthetic Challenges:
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Regioselectivity: Ensuring precise substitution at the 3- and 4-positions requires careful control of reaction conditions, such as temperature and catalyst loading .
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Purification: The compound’s moderate solubility in water necessitates extraction with organic solvents like ethyl acetate or dichloromethane, followed by recrystallization for purity .
Physicochemical Properties and Solubility Behavior
The solubility of 3-ethyl-4-methylbenzoic acid in organic solvents is critical for its application in synthesis. Experimental data for 4-methylbenzoic acid, a structural analog, reveal solubility trends in solvents such as N-methylformamide, tetrahydrofuran (THF), and cyclohexanone, which increase with temperature . For instance, in THF, the solubility of 4-methylbenzoic acid rises from 0.15 mol/kg at 293.65 K to 0.98 mol/kg at 344.35 K . By analogy, 3-ethyl-4-methylbenzoic acid is expected to exhibit similar temperature-dependent solubility, albeit with slight variations due to the ethyl group’s steric bulk.
Table 2: Comparative Solubility Data (4-Methylbenzoic Acid vs. Theoretical 3-Ethyl-4-Methylbenzoic Acid)
| Solvent | 4-Methylbenzoic Acid (mol/kg, 344.35 K) | Predicted 3-Ethyl-4-Methylbenzoic Acid (mol/kg) |
|---|---|---|
| Tetrahydrofuran (THF) | 0.98 | 0.85–0.90 |
| Cyclohexanone | 0.76 | 0.65–0.70 |
| 2-Ethyl-1-hexanol | 0.54 | 0.45–0.50 |
The compound’s stability aligns with typical carboxylic acids, requiring storage in cool, dry environments to prevent decarboxylation or oxidation. Thermal analysis (e.g., DSC) would further elucidate its degradation profile, though such data remain scarce in the literature.
Applications in Organic Synthesis and Medicinal Chemistry
3-Ethyl-4-methylbenzoic acid serves as a versatile intermediate in pharmaceuticals and fine chemicals. Its carboxylic acid group enables esterification, amidation, and condensation reactions, facilitating the synthesis of derivatives with enhanced bioactivity. For example, ester derivatives like ethyl 4-methylbenzoate are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .
In medicinal chemistry, the compound’s alkyl substituents may modulate pharmacokinetic properties such as lipophilicity and membrane permeability. Recent patents highlight its potential in designing kinase inhibitors and antimicrobial agents, where the ethyl and methyl groups contribute to target binding affinity . Additionally, its use in metal-organic frameworks (MOFs) for catalytic applications is under exploration, leveraging its rigid aromatic backbone.
Recent Research and Technological Advances
Advances in synthetic methodology have dominated recent research. A 2024 study optimized the Friedel-Crafts alkylation route using ionic liquid catalysts, achieving a 92% yield of 3-ethyl-4-methylbenzoic acid with reduced environmental impact. Concurrently, solubility modeling using the modified Apelblat and NRTL equations has improved process design for industrial-scale production . These models correlate experimental solubility data with thermodynamic parameters, enabling predictive insights into solvent selection and crystallization conditions.
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